3-(Trichloromethyl)benzoyl chloride
CAS No.: 27428-84-8
Cat. No.: VC17034264
Molecular Formula: C8H4Cl4O
Molecular Weight: 257.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27428-84-8 |
|---|---|
| Molecular Formula | C8H4Cl4O |
| Molecular Weight | 257.9 g/mol |
| IUPAC Name | 3-(trichloromethyl)benzoyl chloride |
| Standard InChI | InChI=1S/C8H4Cl4O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H |
| Standard InChI Key | FWQULJSKSVBGFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-(Trichloromethyl)benzoyl chloride is defined by the molecular formula and a molecular weight of 257.9 g/mol. Its IUPAC name, 3-(trichloromethyl)benzoyl chloride, reflects the trichloromethyl group (-CCl) attached to the benzene ring at the third carbon relative to the carbonyl chloride (-COCl) functional group. The compound’s structure is represented by the canonical SMILES notation C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)Cl, which encodes the spatial arrangement of atoms and bonds.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 27428-84-8 |
| Molecular Formula | |
| Molecular Weight | 257.9 g/mol |
| IUPAC Name | 3-(trichloromethyl)benzoyl chloride |
| InChI Key | FWQULJSKSVBGFN-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Density | Not reported |
The absence of reported boiling and melting points in available literature underscores the compound’s instability under standard conditions, necessitating specialized handling during storage and use.
Electronic and Steric Effects
The trichloromethyl group exerts a strong electron-withdrawing inductive effect (-I), polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack. This electronic perturbation distinguishes 3-(trichloromethyl)benzoyl chloride from simpler benzoyl chloride derivatives, such as unsubstituted benzoyl chloride or its trifluoromethyl analog . Steric hindrance from the bulky -CCl group further influences reaction kinetics, often favoring substitutions at positions ortho or para to the trichloromethyl substituent.
Synthesis and Industrial Production
Chlorination of Benzoyl Chloride Derivatives
A common synthetic route involves the chlorination of benzoyl chloride or its precursors. For example, the reaction of benzoyl chloride with chlorine gas () in the presence of iron(III) chloride () as a catalyst yields 3-(trichloromethyl)benzoyl chloride under controlled temperature conditions. This method mirrors industrial-scale production processes, where large reactors optimize reaction parameters (e.g., temperature, pressure, and stoichiometry) to maximize yield and purity.
Hydrolysis of Bis(trichloromethyl)benzenes
An alternative pathway, detailed in patent US4500471A, involves the hydrolysis of bis(trichloromethyl)benzenes. For instance, 1,4-bis(trichloromethyl)benzene reacts with one equivalent of water () in the presence of ferric chloride () at 120–130°C to produce 4-trichloromethylbenzoyl chloride . While this example focuses on the para isomer, analogous methods could theoretically synthesize the meta isomer (3-trichloromethylbenzoyl chloride) by selecting appropriately substituted starting materials .
Key Reaction:
Purification Techniques
Industrial purification typically employs fractional distillation or recrystallization to isolate 3-(trichloromethyl)benzoyl chloride from reaction byproducts such as terephthaloyl chloride or unreacted starting materials . These steps ensure the compound meets purity standards required for downstream applications.
Reactivity and Chemical Transformations
Hydrolysis
In aqueous environments, 3-(trichloromethyl)benzoyl chloride undergoes hydrolysis to form 3-(trichloromethyl)benzoic acid () and hydrochloric acid ():
This reaction is critical in environmental degradation studies, as hydrolysis products may influence ecotoxicity profiles.
Nucleophilic Substitution
The compound’s acyl chloride group reacts readily with nucleophiles such as amines, alcohols, and thiols. For example, treatment with aniline () yields the corresponding anilide derivative:
Such reactions are foundational in synthesizing amides and esters for pharmaceutical applications.
Halogen Exchange Reactions
3-(Trichloromethyl)benzoyl chloride serves as a precursor to fluorinated analogs through halogen exchange. Reaction with hydrogen fluoride () in the presence of a halogen transfer catalyst (e.g., SbCl) replaces chlorine atoms with fluorine, yielding trifluoromethylbenzoyl chloride :
This transformation is industrially significant, as trifluoromethyl groups enhance the bioactivity and metabolic stability of agrochemicals .
Industrial and Research Applications
Agrochemical Synthesis
The compound’s role in synthesizing herbicides and pesticides is well-documented. For instance, its fluorinated derivative, trifluoromethylbenzoyl chloride, is a key intermediate in manufacturing sulfonylurea herbicides, which inhibit acetolactate synthase in plants .
Pharmaceutical Intermediates
3-(Trichloromethyl)benzoyl chloride is utilized to produce active pharmaceutical ingredients (APIs) with anti-inflammatory or antimicrobial properties. Its acyl chloride group facilitates coupling reactions with amines to form amide bonds, a common motif in drug molecules.
Dyestuff Production
The compound’s reactivity enables the synthesis of azo dyes and pigments. Reactions with diazonium salts yield colored compounds used in textiles and coatings .
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